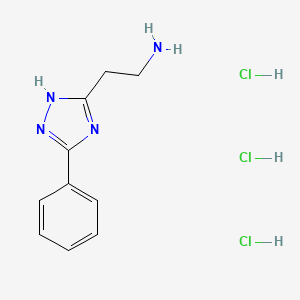

2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride

Description

Properties

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.3ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;;/h1-5H,6-7,11H2,(H,12,13,14);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBMBUHRHXSVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677596 | |

| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-39-3 | |

| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified and converted to its trihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its triazole moiety, which is known for its role in various therapeutic areas:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to 2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine have been effective against various fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

- Anticancer Properties : Studies have shown that triazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells. The specific interactions of the phenyl group may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Agricultural Chemistry

The compound's properties also extend to agricultural applications:

- Fungicides : The antifungal characteristics make it a candidate for developing novel fungicides aimed at protecting crops from fungal diseases. Its efficacy against specific fungal strains could lead to the formulation of new agricultural products that are less harmful to the environment compared to traditional chemicals .

Material Sciences

In material sciences, the compound's unique structure allows for exploration in:

- Polymer Chemistry : The incorporation of triazole derivatives into polymers can enhance their thermal stability and mechanical properties. Research into polymer composites containing triazole groups suggests improved performance in various applications including coatings and adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antifungal Efficacy | Evaluated against Candida species | Showed significant inhibition at low concentrations, indicating potential use in antifungal therapies. |

| Cancer Cell Apoptosis | Tested on breast cancer cell lines | Induced apoptosis through mitochondrial pathways, suggesting a mechanism for anticancer activity. |

| Agricultural Application | Developed as a fungicide for crops | Demonstrated effectiveness against powdery mildew with reduced phytotoxicity compared to existing fungicides. |

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with structurally related triazole derivatives:

Pharmacological and Functional Insights

- Phenyl vs. Methyl Substitution: The phenyl group in the target compound (vs.

- Hydrochloride Counterions: The trihydrochloride form (3 Cl⁻) provides superior solubility in polar solvents compared to mono- or dihydrochloride analogs (e.g., ), critical for intravenous formulations.

- Piperidine vs.

Biological Activity

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine trihydrochloride is a compound belonging to the triazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is . It is characterized by the presence of a triazole ring which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 270.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1220039-90-6 |

The primary mechanism of action for 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine involves the inhibition of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair processes. By inhibiting PARP-1 activity, this compound can lead to the depletion of cellular NAD+ and ATP levels, ultimately causing cell dysfunction and necrosis in cancer cells.

Antibacterial Activity

Research has demonstrated that compounds within the triazole family exhibit significant antibacterial properties. For example, studies have shown that derivatives similar to 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine exhibit activity against various Gram-positive and Gram-negative bacteria. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The compound has been tested against various fungal strains and has shown effectiveness comparable to established antifungal agents. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes .

Anticancer Potential

The anticancer potential of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine has been explored in several studies. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and oxidative stress.

Case Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine demonstrated minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ampicillin .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of triazole derivatives on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with these compounds resulted in significant cell death and reduced viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Q & A

Basic: What are the established synthetic routes for 2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with hydrazide intermediates. A common approach includes:

Formation of the triazole core : Reacting thiocarbazides with phenacyl bromides or chloroacetone under controlled pH (7–9) to form 1,2,4-triazole derivatives .

Ethanamine functionalization : Introducing the ethanamine moiety via nucleophilic substitution or reductive amination.

Salt formation : Treating the free base with hydrochloric acid to yield the trihydrochloride salt.

Key parameters include temperature control (60–80°C for cyclization) and purification via recrystallization (e.g., ethanol/water mixtures) .

Basic: What analytical techniques are recommended for characterizing this compound and validating purity?

Methodological Answer:

- Structural confirmation :

- ¹H/¹³C NMR : To verify the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and ethanamine chain (δ 2.6–3.1 ppm for CH₂ groups) .

- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 2500–3300 cm⁻¹ (amine hydrochloride vibrations) .

- Purity assessment :

Advanced: How can researchers design experiments to study enzyme interactions involving this compound?

Methodological Answer:

Target selection : Prioritize enzymes with triazole-binding domains (e.g., cytochrome P450 or kinases) based on structural analogs .

Binding assays :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (KD values).

- Fluorescence quenching : Monitor changes in intrinsic tryptophan fluorescence upon compound addition .

Activity modulation :

- Use enzymatic assays (e.g., NADPH oxidation for oxidoreductases) with varying compound concentrations (1 nM–100 µM) .

- Include positive/negative controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Data validation :

- Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

- Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity).

Structural analysis :

- Perform X-ray crystallography or molecular docking to confirm binding modes and identify steric/electronic conflicts .

Statistical rigor :

- Apply error propagation models (e.g., Monte Carlo simulations) to quantify uncertainty in IC₅₀ values .

- Use ANOVA to compare datasets across labs, accounting for batch effects .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to novel targets?

Methodological Answer:

Molecular docking :

- Use AutoDock Vina or Schrödinger Glide with the triazole ring as a pharmacophore anchor.

- Validate docking poses with MD simulations (50 ns trajectories) to assess stability .

QSAR modeling :

- Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (e.g., 1,2,4-triazole derivatives) .

- Validate predictions with in vitro data (R² > 0.7 acceptable for preliminary screening) .

Free energy calculations :

- Apply MM-PBSA/GBSA to estimate ΔGbinding, prioritizing targets with ΔG < -7 kcal/mol .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Keep at -20°C in airtight, light-protected containers to prevent hydrolysis of the triazole ring .

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions; avoid aqueous buffers with pH > 7 to prevent free base precipitation .

- Degradation monitoring :

- Track via HPLC every 6 months; >5% degradation warrants repurification .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Lipophilicity adjustment :

Metabolic stability :

- Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-MS .

Bioavailability testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.